molecular formula C18H26ClNO2 B5232228 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride

Cat. No.: B5232228
M. Wt: 323.9 g/mol
InChI Key: XBJCHCYHWCZNPL-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride is a complex organic compound with a unique structure that includes a quinolizidine core and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of a quinolizidine precursor, followed by esterification with 3-methylbenzoic acid. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acid catalysts for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C or other metal catalysts.

    Substitution: NaOH, alkoxides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional functional groups, while reduction typically results in the formation of more saturated compounds.

Scientific Research Applications

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride involves its interaction with specific molecular targets. The quinolizidine core can interact with enzymes and receptors, modulating their activity. The ester group may also play a role in its biological activity by facilitating its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride is unique due to its specific combination of a quinolizidine core and a benzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-14-6-4-7-15(12-14)18(20)21-13-16-8-5-11-19-10-3-2-9-17(16)19;/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJCHCYHWCZNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2CCCN3C2CCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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